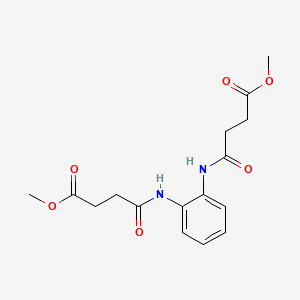

![molecular formula C16H16N6OS B5555334 2,3,5-三甲基-N-{[5-(2-噻吩基)-1,2,4-恶二唑-3-基]甲基}吡唑并[1,5-a]嘧啶-7-胺](/img/structure/B5555334.png)

2,3,5-三甲基-N-{[5-(2-噻吩基)-1,2,4-恶二唑-3-基]甲基}吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various chemical reactions, including microwave-assisted methods, offering pot- and step-economy, and efficient synthesis routes for complex molecules. For instance, a practical three-component method has been developed for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones using microwave irradiation, showcasing the adaptability of pyrazolo[1,5-a]pyrimidine chemistry for generating diverse derivatives under optimized conditions, demonstrating the versatility and efficiency of modern synthetic methods (Ng, Tiekink, & Dolzhenko, 2022).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been explored using X-ray crystallography, providing detailed insights into their three-dimensional conformations. This analysis is crucial for understanding the compound's chemical behavior and interaction with biological targets. The structural features of representative products have been thoroughly explored, confirming the selective formation of the desired derivatives and their potential for further chemical modifications (Ng, Tiekink, & Dolzhenko, 2022).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo a variety of chemical reactions, enabling the synthesis of a wide range of compounds with potential biological activities. These reactions include cyclocondensation, nucleophilic substitution, and reactions with amines and hydrazines, leading to the formation of highly substituted and functionally diverse molecules. The regioselective synthesis of substituted derivatives highlights the chemical versatility of the pyrazolo[1,5-a]pyrimidine scaffold, making it a valuable core for medicinal chemistry exploration (Drev et al., 2014).

科学研究应用

合成和表征

研究探索了吡唑衍生物的合成和表征,包括通过 X 射线晶体学分析其晶体结构。这些研究旨在了解几何参数和针对特定靶标(如乳腺癌和微生物)的生物活性的起源,证实了结构分析在设计具有潜在生物活性的化合物中的重要性 (Titi 等,2020)。

抗菌和杀虫剂潜力

已经合成并评估了嘧啶连接的吡唑衍生物的杀虫和抗菌潜力。这项研究强调了这些化合物的化学结构与其生物活性之间的关系,展示了它们在开发新的抗菌剂中的潜力 (Deohate & Palaspagar,2020)。

拮抗剂活性

对 3-(芳基磺酰基)-2-(甲硫基)吡唑并[1,5-a]嘧啶的研究揭示了它们作为血清素 5-HT6 受体拮抗剂的活性,其中特定衍生物显示出显着的活性。这项研究强调了结构修饰在增强生物活性中的重要性,并支持使用药效团模型来发现新的有效拮抗剂 (Ivachtchenko 等,2013)。

微波辅助合成

通过微波辅助三组分反应合成吡唑并[3,4-d]嘧啶-4-酮的实用方法展示了现代合成技术的效率。该方法强调了反应釜和步骤的经济性以及方便的产品分离,促进了具有潜在药物应用的化合物的开发 (Ng、Tiekink 和 Dolzhenko,2022)。

抗氧化活性

噻吩并[2,3-d]嘧啶衍生物的合成及其抗氧化活性评估展示了对新化合物的探索及其潜在的健康益处。这项研究表明,特定的取代基可以显着增强自由基清除活性,指向抗氧化剂的设计 (Kotaiah 等,2012)。

作用机制

未来方向

属性

IUPAC Name |

2,3,5-trimethyl-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6OS/c1-9-7-14(22-15(18-9)10(2)11(3)20-22)17-8-13-19-16(23-21-13)12-5-4-6-24-12/h4-7,17H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXSEAPHHFQIAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCC3=NOC(=N3)C4=CC=CS4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-trimethyl-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5555252.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5555255.png)

![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)

![2-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5555274.png)

![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5555280.png)

![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole](/img/structure/B5555288.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine oxalate](/img/structure/B5555294.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555301.png)

![8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555312.png)

![ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5555316.png)

![7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555319.png)

![1-acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol](/img/structure/B5555328.png)